AGGC

Übersicht

Beschreibung

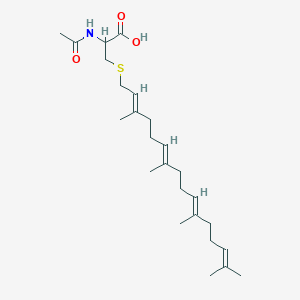

N-acetyl-s-geranylgeranyl-l-cysteine is a diterpenoid.

Wissenschaftliche Forschungsanwendungen

Proteinprenylierung

AGGC: spielt eine entscheidende Rolle im Prozess der Proteinprenylierung, einer posttranslationalen Modifikation, bei der ein Farnesyl- oder Geranylgeranyl-Isoprenoid an ein Protein angehängt wird . Diese Modifikation ist essenziell für die korrekte Funktion von Proteinen, insbesondere für ihre Lokalisierung und Interaktion innerhalb zellulärer Membranen.

Forschung an Heilpflanzen

Viele prenylierte Verbindungen, einschließlich this compound, sind aktive Bestandteile in Heilpflanzen. Sie zeigen eine Reihe von biologischen Aktivitäten wie Krebsbekämpfung, krampflösende, antibakterielle, antimykotische, entzündungshemmende und antiandrogene Aktivitäten . This compound kann als Leitverbindung für die Arzneimittelentwicklung und die Produktion von funktionellen Lebensmitteln verwendet werden.

Biomedizinische und biotechnologische Anwendungen

This compound kann in biomedizinischen und biotechnologischen Anwendungen eingesetzt werden, insbesondere dort, wo eine gerichtete Proteinimmobilisierung erforderlich ist. Dies umfasst Protein-Arrays und diagnostische Anwendungen, die auf Immunassays, Oberflächenplasmonenresonanz (SPR) oder elektrochemischen Methoden basieren .

Hemmung der Proteinmethylierung

Als synthetisches Substrat für die isoprenylierte Proteinmethyltransferase wirkt this compound als Hemmstoff der Methylierung endogener isoprenylierter Proteine. Diese Hemmung ist signifikant für die Untersuchung der Regulation der Proteinfunktion und der Signaltransduktionswege .

Signaltransduktionsforschung

This compound blockiert speziell die Methylesterifizierung von geranylgeranylierten Proteinen wie Rab-Proteinen. Es wurde gezeigt, dass es die rezeptorvermittelte Signaltransduktion in humanen Neutrophilen blockiert und die Insulinsekretion aus HIT-T15-Zellen induziert, indem es die Wirkung von Rab3A nachahmt .

Krebsforschung

This compound ist ein Substrat für die Carboxylmethyltransferase, die die Ras-Carboxylmethylierung hemmt. Da die Ras-Unterfamilie normalerweise für die Zellproliferation verantwortlich ist, kann die Hemmung durch this compound die Zellteilung stoppen, was einen Weg für die Krebsbehandlungsforschung bietet .

Eigenschaften

IUPAC Name |

2-acetamido-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenylsulfanyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NO3S/c1-19(2)10-7-11-20(3)12-8-13-21(4)14-9-15-22(5)16-17-30-18-24(25(28)29)26-23(6)27/h10,12,14,16,24H,7-9,11,13,15,17-18H2,1-6H3,(H,26,27)(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFBJSDMCRJYDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274353 | |

| Record name | N-Acetyl-S-geranylgeranyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139332-94-8 | |

| Record name | N-Acetyl-S-geranylgeranyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

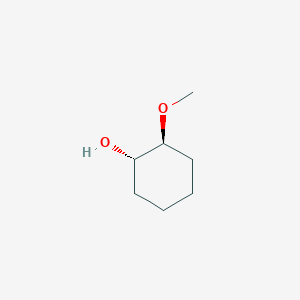

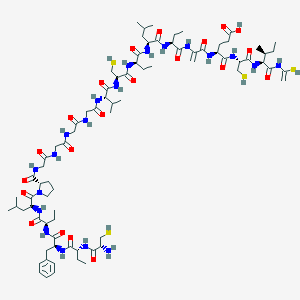

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

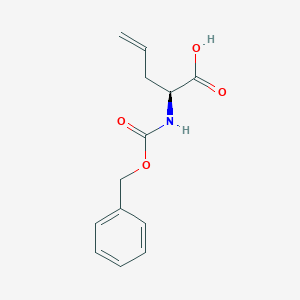

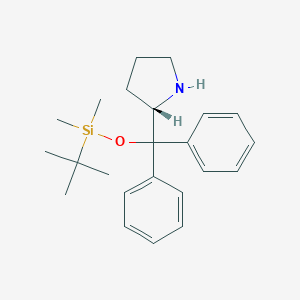

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of N-Acetyl-S-geranylgeranyl-L-cysteine (AGGC)?

A1: this compound acts as an inhibitor of isoprenylcysteine-O-carboxyl methyltransferase (ICMT). [, , , , , , , , ] ICMT is an enzyme that catalyzes the methylation of isoprenylated proteins, a crucial post-translational modification for the localization and function of many signaling proteins, including small GTPases like RhoA and Ras. [, , , , , ]

Q2: How does this compound affect RhoA signaling?

A2: this compound inhibits the carboxyl methylation of RhoA, leading to decreased RhoA activity and membrane association. [, ] This, in turn, disrupts the organization of intercellular junctions, such as VE-cadherin and β-catenin, ultimately modulating endothelial monolayer permeability. []

Q3: Does this compound affect other small GTPases besides RhoA?

A3: While this compound primarily affects geranylgeranylated proteins like RhoA, research indicates it can also impact Ras methylation and activity. [] This effect on Ras subsequently influences downstream signaling pathways involving Akt and ERK1/2, ultimately affecting endothelial cell apoptosis. [] Additionally, studies in neutrophils suggest that this compound can influence Cdc42 activity, which participates in the oxidative response alongside Rac2. []

Q4: How does the activity of this compound compare to N-Acetyl-S-farnesyl-L-cysteine (AFC)?

A4: Both this compound and AFC inhibit ICMT, but they exhibit different selectivity profiles. This compound preferentially targets geranylgeranylated proteins, while AFC shows a higher affinity for farnesylated proteins. [, , ] This difference is evident in their effects on endothelial cells; this compound primarily affects RhoA, while AFC has a more pronounced impact on Ras. [, , ] In neutrophils, this compound demonstrates significantly higher potency in inhibiting β2 integrin-induced actin polymerization compared to AFC. []

Q5: What are the physiological effects of this compound treatment in cellular and animal models?

A5: Studies have shown that this compound inhibits vasoconstriction in both animal and human arteries, suggesting a potential role in regulating vascular tone. [] In rat aortic rings, this compound inhibits contractions induced by norepinephrine, potassium chloride, and sodium fluoride, indicating a complex action on calcium channels and G protein-dependent pathways. [] Furthermore, this compound exhibits protective effects against lung edema induced by a non-inflammatory edemagenic agent in an adenosine deaminase inhibitor-dependent manner. []

Q6: Has this compound been tested in clinical trials?

A6: The provided research papers do not mention any clinical trials involving this compound. Most of the findings stem from in vitro cell-based assays and in vivo animal models. Further research, including clinical trials, is needed to evaluate the therapeutic potential and safety profile of this compound in humans.

Q7: What are the implications of ICMT inhibition by this compound on tumor necrosis factor-α (TNF-α) signaling?

A7: this compound has been shown to inhibit the TNF-α stimulation of VCAM-1 (vascular cell adhesion molecule-1) mRNA expression in endothelial cells without affecting ICAM-1 (intercellular adhesion molecule-1). [] This effect is attributed to the inhibition of reactive oxygen species generation by TNF-α, suggesting ICMT's involvement in redox-sensitive signaling pathways related to inflammation. []

Q8: What is the significance of identifying an isoprenylated cysteine methyl ester hydrolase activity?

A8: Research has identified an esterase activity in bovine rod outer segment membranes that can hydrolyze isoprenylated cysteine methyl esters like this compound. [] This finding suggests the existence of a potential mechanism for reversing the carboxyl methylation of isoprenylated proteins, potentially adding another layer of regulation to this crucial post-translational modification. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)